4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid
Description
Chemical Identification and Structural Characterization of 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic Acid
Systematic Nomenclature and Regulatory Compliance Designations
The compound is systematically identified through the following designations:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 694514-97-1 |
| Molecular Formula | C₁₆H₂₂N₂O₃ |
| SMILES Notation | OC(=O)CCC(=O)NC₁=CC=C(C=C₁)N₁CCCCCC₁ |
| MDL Number | MFCD03834543 |
The IUPAC name reflects its structure: a butanoic acid backbone with a 4-oxo substituent linked to an aromatic amine group bearing an azepane (seven-membered cyclic amine) moiety. Regulatory compliance is evidenced by its CAS and MDL identifiers, which standardize its classification in chemical databases.
Molecular Geometry and Conformational Analysis
The molecular geometry is characterized by:
- Molecular Weight : 290.36 g/mol .
- Key Structural Features :
- An azepane ring (N-linked seven-membered cyclohexane derivative) attached para to the amino group on the phenyl ring.
- A butanoic acid chain connected via an amide bond (N-C=O) to the aromatic amine.
- Planar geometry at the amide bond due to resonance stabilization, with possible torsional flexibility in the azepane ring and butanoic acid chain .
Conformational analysis suggests steric interactions between the azepane ring and the phenyl group may influence rotational freedom. The carboxylic acid group adopts a trans configuration relative to the amide bond to minimize steric hindrance.
X-ray Crystallographic Data Interpretation
While X-ray crystallographic data for this specific compound is unavailable in the provided sources, general methodologies for structural elucidation can be inferred :
- Crystal Mounting : Flash-freezing in liquid nitrogen to preserve lattice integrity.
- Diffraction Patterns : Expected to reveal orthorhombic or monoclinic crystal systems due to the compound’s asymmetric structure.
- Electron Density Maps : Would highlight the azepane ring’s chair conformation and hydrogen bonding between the carboxylic acid and amide groups.
Hypothetical unit cell parameters might include:
Vibrational Spectroscopy (IR/Raman) Fingerprint Analysis
Predicted IR absorption bands, based on functional groups and analogous compounds :
| Vibration Mode | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| O-H Stretch (carboxylic acid) | 2500–3300 (broad) | Carboxylic acid dimerization |
| N-H Stretch (amide) | 3300–3250 (medium) | Secondary amide |
| C=O Stretch (amide) | 1650–1680 (strong) | Amide I band |
| C=O Stretch (carboxylic acid) | 1710–1760 (strong) | Protonated carbonyl |
| C-N Stretch (azepane) | 1200–1350 (medium) | Cyclic amine |
Raman spectroscopy would complement IR data, particularly in resolving skeletal vibrations of the azepane ring (600–800 cm⁻¹) and phenyl ring breathing modes (1000–1100 cm⁻¹).
Nuclear Magnetic Resonance Spectroscopic Profiling
Expected ¹H and ¹³C NMR chemical shifts, derived from structural analogs :
¹H NMR (400 MHz, DMSO-d₆)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Carboxylic acid (-COOH) | 12.1 (s, 1H) | Singlet |
| Amide (-NH-) | 9.8 (s, 1H) | Broad (exchangeable) |
| Aromatic protons | 7.5–6.8 (m, 4H) | Multiplet (para-substituted) |
| Azepane CH₂ | 2.8–2.6 (m, 4H) | Multiplet |
| Butanoic acid CH₂ | 2.5–2.3 (t, 2H) | Triplet (J = 7.2 Hz) |
| Azepane CH₂ (outer) | 1.6–1.4 (m, 8H) | Multiplet |
¹³C NMR (100 MHz, DMSO-d₆)
| Carbon Environment | δ (ppm) |
|---|---|
| Carboxylic acid (C=O) | 174.2 |
| Amide (C=O) | 169.5 |
| Aromatic carbons | 140.1, 128.9, 119.7, 116.4 |
| Azepane N-CH₂ | 54.3 |
| Butanoic acid CH₂ | 35.8, 29.1 |
| Azepane CH₂ | 26.7, 23.4 |
The ¹H NMR spectrum would show coupling between the amide proton and adjacent methylene groups, while ¹³C NMR confirms the quaternary carbonyl carbons.
Properties
IUPAC Name |
4-[4-(azepan-1-yl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(9-10-16(20)21)17-13-5-7-14(8-6-13)18-11-3-1-2-4-12-18/h5-8H,1-4,9-12H2,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXSDGBZBAACD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid involves synthetic routes that typically include the reaction of azepane with 4-nitrophenylamine, followed by the reduction of the nitro group to an amine. The resulting compound is then reacted with succinic anhydride to form the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, although it is not currently used for diagnostic or therapeutic purposes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid with structurally related derivatives, focusing on substituents, molecular properties, and applications:
Key Observations:
Substituent Effects on Reactivity:
- Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring increase the compound's acidity and thermal stability .
- Electron-donating groups (e.g., -CH₂CH₃) enhance lipophilicity, improving membrane permeability in drug delivery .
Spectroscopic and Stability Properties:
- Conjugated systems (e.g., acryloyl groups in ) exhibit distinct UV-Vis and IR spectra , useful for analytical identification .
- Compounds with extended aromatic systems (e.g., benzothiazole in ) show enhanced fluorescence, relevant in sensor applications .
Contradictions and Limitations:
- While this compound is noted for metal coordination, direct biological activity data are scarce compared to fluorophenyl or piperazine derivatives .
- Sacubitril’s complex structure limits its use as a direct comparator for simpler derivatives .
Biological Activity
4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid, also known as a derivative of oxobutanoic acid, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which may confer significant therapeutic properties. Understanding its biological activity is crucial for evaluating its potential applications in medicine.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 290.36 g/mol. The structure includes an azepane ring and an amine group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 290.36 g/mol |
| CAS Number | 694514-97-1 |
| Hazard Classification | Irritant |
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies on oxoquinolizine derivatives have demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Study Example:
A study synthesized a series of oxoquinolizine derivatives that showed improved antibacterial efficacy compared to traditional fluoroquinolones. The findings suggested that modifications at specific positions on the compound could enhance activity against resistant bacterial strains .
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes relevant in metabolic pathways. For instance, compounds related to this compound have been studied for their ability to inhibit alanine-glyoxylate aminotransferase, an enzyme involved in glyoxylate detoxification . This inhibition can have implications in metabolic disorders.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest that it may exhibit favorable properties for intestinal absorption and low toxicity profiles based on Ames tests .
| Parameter | Value |
|---|---|
| Human Intestinal Absorption | High Probability |
| Blood-Brain Barrier | Moderate Probability |
| Ames Test | Non-carcinogenic |
Q & A
Q. What are the primary synthetic routes for 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid, and how can its purity be validated?
The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 4-azepan-1-ylphenylamine with a ketone-bearing carboxylic acid derivative (e.g., 4-oxobutanoic acid) under basic conditions. Key intermediates are purified via recrystallization or column chromatography . Validation: Purity is confirmed using HPLC (≥95% purity threshold) and spectroscopic methods. FT-IR identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the oxobutanoic moiety), while LC-MS confirms molecular weight .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?
- FT-IR: Confirms functional groups (amide C=O at ~1650 cm⁻¹, carboxylic O-H stretch at ~2500-3000 cm⁻¹) .
- NMR: ¹H and ¹³C NMR resolve aromatic/azepane protons and carbon environments. For example, the azepane ring protons appear as multiplet signals at δ 1.5–2.5 ppm .
- X-ray crystallography: Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding between the amide and carboxylic groups) .
Q. What are the hypothesized biological targets of this compound, and how are they identified?
The compound’s azepane and aromatic moieties suggest interactions with enzymes or receptors involved in neurological or metabolic pathways. In silico docking (e.g., AutoDock Vina) predicts binding affinity for targets like monoamine oxidases or kinase enzymes. In vitro assays (e.g., enzyme inhibition IC50) validate these predictions .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up, and what factors influence reaction efficiency?
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalysis: Use of coupling agents (EDC/HOBt) improves amide bond formation .
- Temperature control: Reactions at 60–80°C balance speed and byproduct minimization.
Data-driven optimization: Design of Experiments (DoE) models correlate variables (pH, temperature) with yield .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?
- Assay standardization: Control variables like buffer pH (7.4 vs. 6.8) and incubation time .
- Metabolic stability: Test compound stability in liver microsomes to account for degradation .
- Structural analogs: Compare activity with derivatives (e.g., fluorinated or brominated analogs) to identify pharmacophore contributions .
Q. What computational methods are used to predict reactive properties and intramolecular interactions?
- DFT calculations: Gaussian software optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .
- Molecular Dynamics (MD): Simulates solvation effects and ligand-protein binding stability .
- ALIE (Average Local Ionization Energy) surfaces: Identify electrophilic/nucleophilic sites for reaction planning .
Q. How does the compound’s coordination chemistry with transition metals enhance its bioactivity?
The carboxylic acid and amide groups act as chelating agents for metals like Cu(II) or Zn(II). Coordination complexes are synthesized in ethanolic solutions and characterized via UV-Vis (d-d transitions) and EPR. Enhanced bioactivity (e.g., antimicrobial) is attributed to metal-induced radical scavenging or DNA intercalation .
Methodological Challenges and Solutions
Q. How to address poor aqueous solubility during in vitro testing?
Q. What strategies validate the compound’s stability under physiological conditions?
- Forced degradation studies: Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H2O2) conditions, followed by LC-MS to identify degradation products .
- Plasma stability assays: Incubate with human plasma and quantify remaining parent compound via UPLC .
Comparative and Mechanistic Analysis
Q. How does substituting the azepane ring (e.g., with piperidine) alter biological activity?
Piperidine analogs exhibit reduced steric bulk, potentially improving target binding. In vitro cytotoxicity assays (MTT) and molecular docking quantify these effects. For example, azepane derivatives may show higher IC50 against cancer cells due to enhanced membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
